
3-bromo-N-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Inhibition of Human Leukocyte Elastase
The compound has been utilized in the synthesis of N-aryl-3,3-dihalogenoazetidin-2-ones, which are shown to be effective inhibitors of human leukocyte elastase (HLE). The study by Doucet et al. (1997) involved the stereospecific synthesis of these compounds, demonstrating their potential in medicinal chemistry for targeting elastase-related diseases (Doucet et al., 1997).
Protecting Group in Organic Synthesis
Horning et al. (1970) described the use of a derivative of the compound as a masked acetonyl bromide in organic synthesis. This chemical entity serves as a protective group, aiding in the synthesis of various organic compounds (Horning et al., 1970).
Conversion to Oxetanes
Aftab et al. (2000) researched the stereospecific conversion of certain diastereoisomeric diols into oxetanes, utilizing a derivative of 3-bromo-N-cyclohexylpropanamide. This conversion is significant in the synthesis of complex organic molecules, often used in pharmaceutical applications (Aftab et al., 2000).
Photocyclization in Organic Chemistry
Nishio et al. (2005) investigated the photochemical reactions of N-(2-bromoalkanoyl) derivatives, including those related to 3-bromo-N-cyclohexylpropanamide. Their study offers insights into the photocyclization processes, essential for the development of photo-responsive materials (Nishio et al., 2005).
Synthesis and Characterization of Dyes
The compound has been used in the synthesis of regioisomerically pure perylene bisimide dyes, as demonstrated by Würthner et al. (2004). This application is crucial for the development of advanced materials and pigments (Würthner et al., 2004).
Antimicrobial Activity
Grishchuk et al. (2013) explored the antimicrobial activity of related compounds, shedding light on their potential as antibacterial and antifungal agents (Grishchuk et al., 2013).
Synthesis of Pyrimido[1,2,3-cd]purinediones
Weyler et al. (2003) used a derivative of 3-bromo-N-cyclohexylpropanamide in synthesizing tricyclic pyrimido[1,2,3-cd]purinediones, important for their pharmacological properties (Weyler et al., 2003).
Metabolism Studies
James et al. (1981) conducted a study on the metabolism of a closely related compound, 1,3-dibromopropane, in rats. This research is vital for understanding the biological interactions and effects of such compounds (James et al., 1981).
Enaminoketone Studies
Jirkovsky (1974) investigated the reactions of N-substituted 3-amino-2-cyclohexen-1-ones, relating to the compound . This research contributes to the field of organic chemistry, particularly in the synthesis of enaminoketones (Jirkovsky, 1974).
Propiedades
IUPAC Name |
3-bromo-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWGXHKYNXZVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorophenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2890773.png)
![N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2890774.png)
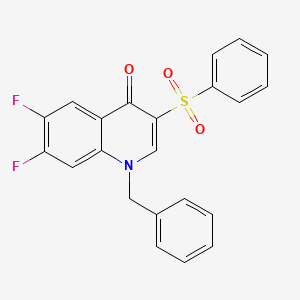
![4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2890776.png)
![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2890777.png)
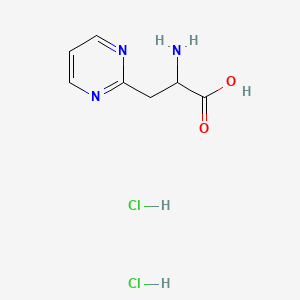
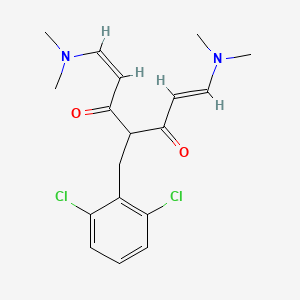
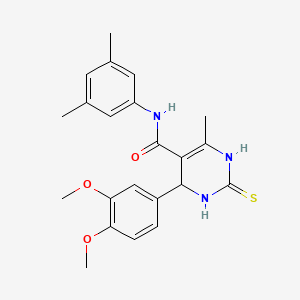
![1-(Adamantan-1-yl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2890786.png)
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2890788.png)
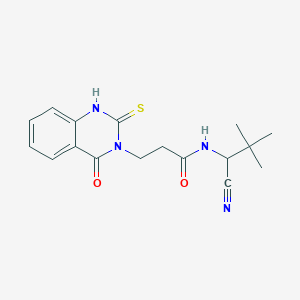
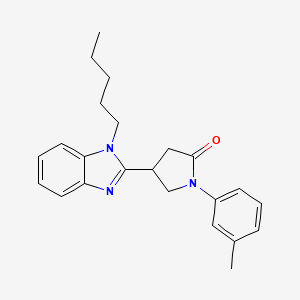
![(4-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890793.png)